1-(5-Iodothiophen-2-yl)propan-1-one
Description
1-(5-Iodothiophen-2-yl)propan-1-one is a halogenated aryl ketone characterized by a thiophene ring substituted with an iodine atom at the 5-position and a propan-1-one group at the 2-position. Its structure enables participation in diverse transformations, such as Suzuki-Miyaura couplings or nucleophilic substitutions, where the iodine substituent acts as a leaving group or directs regioselectivity .
Properties
CAS No. |
23757-10-0 |
|---|---|
Molecular Formula |
C7H7IOS |
Molecular Weight |
266.10 g/mol |
IUPAC Name |
1-(5-iodothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H7IOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3 |
InChI Key |
AKAOMSFPCWJXKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(S1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(5-Iodothiophen-2-yl)propan-1-one with analogous thiophene- and aryl-ketone derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.
Halogenated Thiophene Derivatives
Compounds with halogens (I, Br, Cl) at the 5-position of the thiophene ring exhibit distinct reactivity and applications:
Key Findings :
- Reactivity : Iodine’s large atomic radius and weak C–I bond enhance its utility in metal-catalyzed cross-coupling reactions compared to bromo or chloro analogs .
- Synthetic Yields : Bromo and iodo derivatives generally exhibit higher reactivity in coupling reactions than methyl-substituted analogs, though steric and electronic factors may reduce yields .
Aryl Propan-1-one Derivatives with Diverse Substituents
Variations in the aryl group and substituent position significantly influence physicochemical and biological properties:
Key Findings :
- Stability : Electron-withdrawing groups (e.g., CF₃, I) improve thermal and oxidative stability compared to electron-donating substituents (e.g., CH₃, OH) .
Data Table: Comparative Physicochemical Properties
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